An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-3-hexanol
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of the tertiary alcohol, 2,3-Dimethyl-3-hexanol. This document is intended for professionals in the fields of chemical research, and drug development who require detailed information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of its chemical structure and synthetic pathways.
Chemical Structure and Identification
2,3-Dimethyl-3-hexanol is a saturated tertiary alcohol. Its structure consists of a hexane (B92381) backbone with methyl groups at positions 2 and 3, and a hydroxyl group at position 3.
Caption: 2D Chemical Structure of 2,3-Dimethyl-3-hexanol.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dimethyl-3-hexanol is presented in Table 1.
Table 1: Physicochemical Properties of 2,3-Dimethyl-3-hexanol
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | PubChem[1] |
| Molecular Weight | 130.23 g/mol | PubChem[1] |
| IUPAC Name | 2,3-dimethylhexan-3-ol | PubChem[1] |
| CAS Number | 4166-46-5 | PubChem[1] |
| Boiling Point | 157-159 °C | |
| Density | 0.833 g/cm³ | |
| Appearance | Colorless liquid | |
| Solubility | Insoluble in water, soluble in organic solvents. |
Synthesis of 2,3-Dimethyl-3-hexanol
A common and effective method for the synthesis of tertiary alcohols such as 2,3-Dimethyl-3-hexanol is the Grignard reaction.[2][3][4][5][6] This involves the reaction of a Grignard reagent with a suitable ketone. Two plausible retrosynthetic routes are outlined below.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis for 2,3-Dimethyl-3-hexanol.
Experimental Protocol: Synthesis via Grignard Reaction (Route A)
This protocol details the synthesis of 2,3-Dimethyl-3-hexanol from 2-pentanone and isopropylmagnesium bromide.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether
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2-Pentanone
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether.
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Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling.
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Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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-
Reaction with 2-Pentanone:
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Cool the Grignard reagent solution to 0 °C using an ice bath.
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In the dropping funnel, add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether.
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Add the 2-pentanone solution dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
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-
Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent by rotary evaporation.
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The crude product can be purified by fractional distillation under reduced pressure.
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Caption: Experimental workflow for the synthesis of 2,3-Dimethyl-3-hexanol.
Spectroscopic Data
The structure of 2,3-Dimethyl-3-hexanol can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for 2,3-Dimethyl-3-hexanol
| Spectroscopic Technique | Key Data | Source |
| ¹H NMR (CDCl₃) | δ (ppm): ~0.9 (m, 9H), ~1.2-1.6 (m, 8H), ~1.7 (s, 1H, OH) | Predicted |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14.2, ~16.5, ~17.8, ~25.9, ~36.7, ~39.8, ~75.3 | PubChem[1] |
| Infrared (IR) (Neat) | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2960 (C-H stretch), ~1460 (C-H bend), ~1150 (C-O stretch) | PubChem, NIST[1][7] |
| Mass Spectrometry (EI) | m/z (%): 101 (100), 73 (95), 43 (80), 55 (60), 83 (50) | NIST[7] |
Experimental Protocols for Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of purified 2,3-Dimethyl-3-hexanol in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
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Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
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Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024) may be required to achieve a good signal-to-noise ratio.
4.1.2. Infrared (IR) Spectroscopy
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Sample Preparation: For a neat sample, a small drop of the liquid is placed between two sodium chloride or potassium bromide plates.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
4.1.3. Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any minor impurities.
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Instrumentation: A mass spectrometer with an electron ionization (EI) source.
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Acquisition: A standard EI energy of 70 eV is used. The mass-to-charge ratio (m/z) is scanned over a range of, for example, 30-200 amu. The fragmentation pattern is then analyzed.[8]
Safety and Handling
2,3-Dimethyl-3-hexanol is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, away from ignition sources. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 2,3-Dimethyl-3-hexanol. The provided experimental protocols offer a basis for the laboratory preparation and characterization of this compound. The tabulated data and visualizations serve as a quick reference for researchers and scientists.
References
- 1. 2,3-Dimethyl-3-hexanol | C8H18O | CID 107235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 7. 3-Hexanol, 2,3-dimethyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
